![molecular formula C15H20N2O3 B3165111 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 896519-40-7](/img/structure/B3165111.png)
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid
説明
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid, also known as DM-POP, is an organic compound with a variety of medical, industrial, and research applications. It is a derivative of piperazine and is composed of a nitrogen-containing five-membered ring and a carboxylic acid group. DM-POP has been used as a pharmaceutical intermediate and in the synthesis of a variety of drugs and other compounds. In the medical field, DM-POP has been used to treat a variety of conditions, including hypertension, asthma, and diabetes. In the industrial field, DM-POP has been used as a solvent and as a catalyst in chemical reactions. In research, DM-POP has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
科学的研究の応用
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been used in a variety of scientific research applications. In the medical field, this compound has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments. In the industrial field, this compound has been used as a solvent and as a catalyst in chemical reactions. In research, this compound has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
作用機序
The mechanism of action of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid is not fully understood. However, it has been suggested that this compound acts as an agonist at certain receptors in the body, which can lead to a variety of physiological effects. For example, this compound has been shown to act as an agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, this compound has been shown to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of appetite, mood, and sleep.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce blood pressure, reduce the release of inflammatory cytokines, and reduce the release of pro-inflammatory mediators. Additionally, this compound has been shown to reduce the activity of enzymes involved in the metabolism of drugs, which can lead to an increased bioavailability of drugs.
実験室実験の利点と制限
The use of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid in laboratory experiments has a number of advantages and limitations. One advantage of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can react with certain compounds, which can lead to the formation of unwanted products. Additionally, this compound can be toxic in high concentrations and can cause skin and eye irritation.
将来の方向性
There are a variety of potential future directions for the use of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid. One potential direction is the development of new drugs that utilize this compound as an active ingredient. Additionally, this compound could be used in the development of new industrial catalysts and solvents. Additionally, this compound could be used in the development of new laboratory techniques and protocols. Finally, this compound could be used to study the biochemical and physiological effects of drugs in greater detail.
特性
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-4-12(2)13(9-11)16-5-7-17(8-6-16)14(18)10-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQFRQHNICNZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



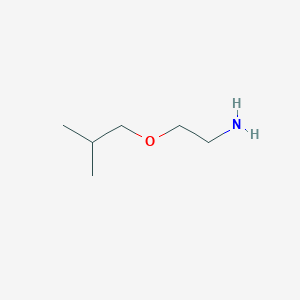
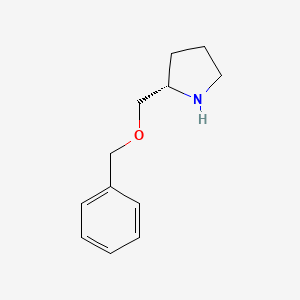
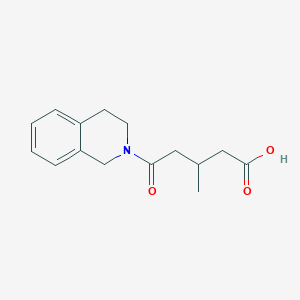
![3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165071.png)
![3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165074.png)
![3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165082.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165092.png)
![3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165104.png)
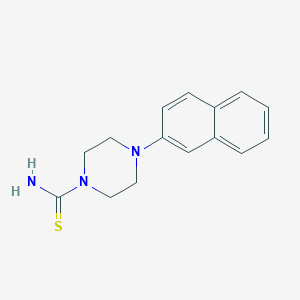
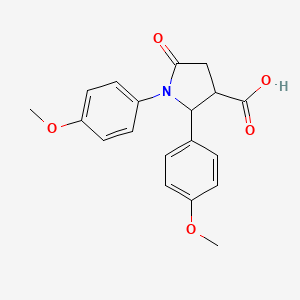
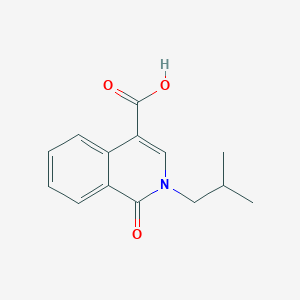
![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
![2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3165139.png)
